molecular formula C14H15N3O3S B6500342 N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide CAS No. 851980-69-3

N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide

Cat. No.: B6500342
CAS No.: 851980-69-3
M. Wt: 305.35 g/mol
InChI Key: TUSTZXOADXGKIW-UHFFFAOYSA-N
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Description

N’-(4,5-dimethyl-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide is a complex organic compound that belongs to the class of benzothiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4,5-dimethyl-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide typically involves multiple steps, starting from commercially available substrates. One common method involves the initial formation of the benzothiazole core through a cyclization reaction of 2-aminothiophenol with a suitable aldehyde or ketone.

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts, controlled temperatures, and solvent systems to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

N’-(4,5-dimethyl-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer.

Mechanism of Action

The mechanism of action of N’-(4,5-dimethyl-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N’-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine
  • 2-aminobenzothiazole derivatives
  • Imidazo[2,1-b][1,3]benzothiazolones

Uniqueness

N’-(4,5-dimethyl-1,3-benzothiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dioxine and carbohydrazide moieties, in particular, contribute to its potential as a versatile intermediate in organic synthesis and its promising biological activities .

Properties

IUPAC Name

N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c1-8-3-4-11-12(9(8)2)15-14(21-11)17-16-13(18)10-7-19-5-6-20-10/h3-4,7H,5-6H2,1-2H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUSTZXOADXGKIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)NNC(=O)C3=COCCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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